![molecular formula C21H29NO2 B1385179 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline CAS No. 1040683-02-0](/img/structure/B1385179.png)
2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline
Overview
Description
“2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline” is a chemical compound with the molecular formula C21H29NO2 and a molecular weight of 327.46 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline” can be represented by the SMILES notation: CC1=CC(=C(C=C1)C©C)OCCNC2=CC=CC=C2OC©C .Scientific Research Applications
Application in Photometric Determination
- Hydrogen Donors for Determination of Hydrogen Peroxide: Anilines, including derivatives like 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline, have been studied for their role as hydrogen donors in the photometric determination of hydrogen peroxide. This application is significant in various chemical and pharmaceutical analyses (Tamaoku et al., 1982).
In Spectroscopy and Theoretical Investigations
- Spectroscopic Studies: These compounds have been characterized through spectroscopic techniques like FT-IR and UV-Vis, providing insights into their structural and electronic properties. This kind of research is crucial for understanding the molecular behavior of anilines in different applications (Ceylan et al., 2016).
Application in Electrophotography
- Electron Transport Materials: Certain aniline derivatives are utilized as electron transport materials in positive charge electrophotography. Their stability and compatibility with other materials make them suitable for this purpose (Matsui et al., 1993).
In Liquid Crystal Research
- Liquid Crystalline Properties: Research on aniline derivatives, including those similar to 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline, has explored their use in liquid crystal technology. The study of their phase transitions and properties is important for the development of liquid crystal displays and other related technologies (Sakagami et al., 2002).
In Oligoribonucleotide Synthesis
- Solid-Phase Synthesis of Oligoribonucleotides: Anilines such as 2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline can be involved in the protection of hydroxy groups in the synthesis of oligoribonucleotides. This application is significant in the field of molecular biology and genetics (Ogawa et al., 1991).
In Organic Synthesis and Catalysis
- Synthesis of N-Ethyl-m-Methyoxy Aniline: The synthesis of certain aniline derivatives, like N-ethyl-m-methyoxy aniline, demonstrates the utility of these compounds in organic synthesis and catalysis. This research provides a basis for industrial manufacture of such chemicals (Shi Kai-yun, 2006).
Safety and Hazards
properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15(2)18-11-10-17(5)14-21(18)23-13-12-22-19-8-6-7-9-20(19)24-16(3)4/h6-11,14-16,22H,12-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRLHPKEFGDMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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